![molecular formula C11H14N4O3S B2585628 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 900641-20-5](/img/structure/B2585628.png)
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Description
5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, commonly referred to as 5-Piperazine-1-sulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, is a synthetic compound that is used in a variety of scientific applications. This compound has been studied extensively and has been found to have a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Piperazines, including PSDB, play a crucial role in drug development. PSDB’s unique structure, with a sulfonyl group and a benzodiazole core, offers opportunities for designing novel pharmaceutical agents. Researchers explore PSDB derivatives as potential drugs for various conditions, such as cancer, cardiovascular diseases, and central nervous system disorders . The presence of nitrogen atoms allows for hydrogen bonding interactions, enhancing receptor binding and solubility.
Antiviral Agents
Given the prevalence of piperazines in antiviral compounds, PSDB derivatives are investigated for their antiviral activity. Researchers explore modifications to the piperazine scaffold to enhance efficacy against specific viruses. These efforts contribute to the development of new antiviral drugs .
Photoredox Catalysis
PSDB’s photoredox properties make it valuable in synthetic chemistry. Photoredox catalysis involves using light to activate molecules and facilitate chemical transformations. Researchers have explored PSDB derivatives as photoredox catalysts, enabling efficient and selective reactions in organic synthesis .
Heterocyclic Chemistry
The benzodiazole moiety in PSDB is a six-membered heterocycle. Heterocycles are essential building blocks in organic synthesis. PSDB derivatives serve as intermediates for constructing more complex heterocyclic structures, contributing to the development of diverse chemical libraries .
Cardioprotective Properties
Studies suggest that certain piperazine derivatives, including PSDB, exhibit cardioprotective effects. These compounds may help mitigate oxidative stress, inflammation, and ischemic damage in cardiac tissue. Researchers investigate PSDB’s potential as a cardioprotective agent .
Anxiolytic and Antidepressant Properties
Piperazines are known for their anxiolytic and antidepressant properties. PSDB derivatives may modulate neurotransmitter systems, affecting mood and anxiety. Researchers explore PSDB’s potential as a novel anxiolytic or antidepressant drug .
properties
IUPAC Name |
5-piperazin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c16-11-13-9-2-1-8(7-10(9)14-11)19(17,18)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSIBTCKVIZDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
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